N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole core linked to a 2,3-dimethoxy-substituted benzamide moiety. This compound is synthesized via multi-step reactions, often involving coupling of 1H-benzo[d]imidazol-2-amine derivatives with functionalized benzoyl chlorides or acids under catalytic conditions . Key structural features include:
- Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions.
- 2,3-Dimethoxybenzamide group: Electron-donating methoxy groups enhance solubility and modulate electronic properties.
- Amide linkage: Provides conformational rigidity and participates in hydrogen bonding.
The compound has been investigated for antimicrobial and anticancer activities, attributed to its ability to interact with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-9-5-6-16(20(19)28-2)22(26)23-15-12-10-14(11-13-15)21-24-17-7-3-4-8-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFBXVWGKJOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- 4-(1H-Benzo[d]imidazol-2-yl)aniline : A benzimidazole-substituted aniline derivative.
- 2,3-Dimethoxybenzoyl chloride : The acylating agent derived from 2,3-dimethoxybenzoic acid.
Key synthetic challenges include:
- Regioselective formation of the benzimidazole ring at the 2-position of the aniline moiety.
- Efficient acylation of the aromatic amine without side reactions.
- Purification of intermediates prone to polymerization or decomposition.
Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline
Benzimidazole Ring Formation via Condensation
The benzimidazole core is typically synthesized through acid-catalyzed condensation of o-phenylenediamine with carbonyl equivalents. Two predominant methods are documented:
Nitroarene Reduction Pathway
Condensation with 4-nitrobenzaldehyde :
Nitro Group Reduction :
- Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-(1H-benzimidazol-2-yl)aniline.
- Yield : 85–90%.
Direct Amination via Cyanogen Bromide
Comparative Analysis of Benzimidazole Synthesis Routes
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Phosphorus Oxychloride Activation
Thionyl Chloride Method
- Alternative : SOCl₂ (2 eq) in refluxing toluene (4 h) converts the acid to acyl chloride.
- Yield : 78–82%.
- Drawback : SOCl₂ residues require rigorous purification.
Amide Bond Formation
Schotten-Baumann Acylation
Industrial-Scale Optimization
Continuous Flow Synthesis
- Benzimidazole Formation : Microreactors enable rapid mixing of o-phenylenediamine and 4-nitrobenzaldehyde at 130°C (residence time: 5 min).
- Yield Increase : 89% vs. 72% batch.
Purity Control and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (e.g., W5, W6) and nitro groups (W6) increase lipophilicity and target binding but may reduce solubility. Methoxy/hydroxy groups (Target compound, 11–15) improve solubility via polar interactions .
- Dimeric Structures : Compound 2a’s dual benzimidazole units may improve DNA intercalation but increase molecular weight, affecting bioavailability .
Physicochemical Properties
Table 2: Comparative Physical and Spectral Data
Key Observations:
- Melting Points : Hydroxy-substituted derivatives (e.g., 14) exhibit exceptionally high melting points (>300°C) due to hydrogen bonding, whereas halogenated analogs (W5–W9) show moderate ranges (202–222°C) .
- Spectral Trends : Amide CONH stretches (1660–1680 cm⁻¹) are consistent across benzamide derivatives. Halogen-specific bands (C-Br, C-Cl) appear at 651–758 cm⁻¹ .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a series of novel 1H-benzimidazole compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicated that modifications in the phenyl ring significantly affect the binding affinity and biological activity against targets such as human topoisomerase I (Hu Topo I) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| BBZ-11a | Hu Topo I | 5.0 | MCF-7 |
| BBZ-12b | Hu Topo I | 3.5 | HeLa |
| BBZ-12a | Hu Topo I | 4.0 | A549 |
The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.
The mechanism by which this compound exerts its effects likely involves interference with DNA processes. Studies have shown that benzimidazole derivatives can stabilize DNA structures and inhibit topoisomerases, enzymes critical for DNA replication and transcription .
In particular, compounds like this compound have been shown to bind to DNA, leading to thermal stabilization and inhibition of cancer cell growth through apoptosis .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of a related benzimidazole compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound induced apoptosis in tumor cells by activating caspase pathways .
Clinical Implications
The promising results from preclinical studies suggest that this compound could be developed into an effective therapeutic agent for cancer treatment. Further clinical trials are necessary to evaluate its efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
